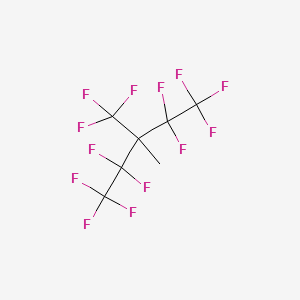
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its inertness and low reactivity.
Preparation Methods
The synthesis of 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane typically involves the reaction of methyl methanesulfonate with perfluoro-2,3-epoxy-2-methylpentane . The reaction conditions include:
- Cleaning and drying the reaction flask.
- Mixing the reactants under controlled temperature and pressure conditions.
- Purifying the product through distillation or other separation techniques.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially fluorinated hydrocarbons.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism by which 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of other molecules. This property is particularly useful in applications requiring inert and stable compounds.
Comparison with Similar Compounds
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-methyl-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Similar in structure but contains a methoxy group, which alters its reactivity and applications.
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Contains an additional fluorine atom, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which provides a balance of stability and reactivity suitable for various specialized applications.
Properties
CAS No. |
116089-50-0 |
|---|---|
Molecular Formula |
C7H3F13 |
Molecular Weight |
334.08 g/mol |
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decafluoro-3-methyl-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C7H3F13/c1-2(5(12,13)14,3(8,9)6(15,16)17)4(10,11)7(18,19)20/h1H3 |
InChI Key |
XCTFLQALUYQJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


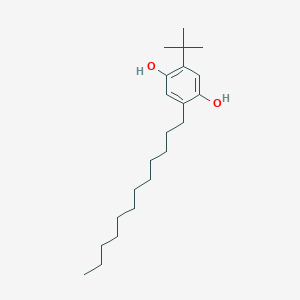
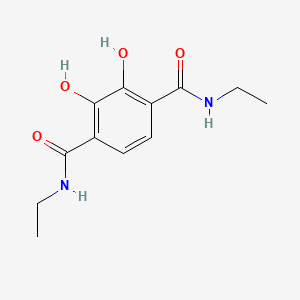

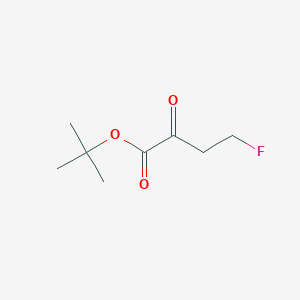

![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
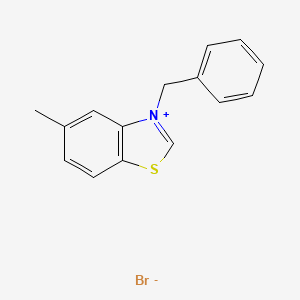
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
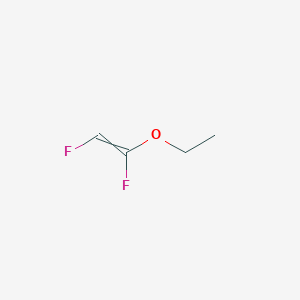
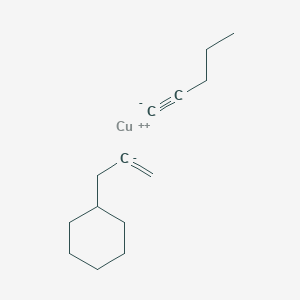
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
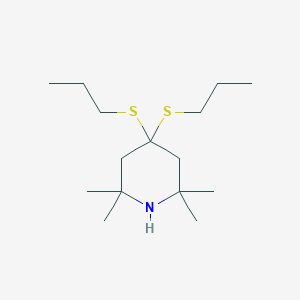
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
